molecular formula C11H16ClNO2S B13251490 Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride

Cat. No.: B13251490
M. Wt: 261.77 g/mol
InChI Key: BRRBPZQCEUCYNV-PPHPATTJSA-N
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Description

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methylsulfanyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 3-(methylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst to form methyl 3-(methylsulfanyl)propanoate . This intermediate is then subjected to a series of reactions, including amination and resolution, to introduce the amino group and achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and protein modifications due to its amino group.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride is unique due to its combination of functional groups and stereochemistry, which provide a distinct set of chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its relevance in various fields of research make it a valuable compound for scientific studies.

Biological Activity

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride, with CAS number 2059913-77-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClNO₂S
  • Molecular Weight : 261.77 g/mol
  • Purity : Typically above 95% in commercial preparations.

The compound exhibits biological activity primarily through its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the methylsulfanyl group enhances lipophilicity, which may improve its ability to cross cellular membranes and interact with intracellular targets.

In Vitro Studies

  • Cell Proliferation and Apoptosis :
    • In studies involving various cancer cell lines (e.g., MDA-MB-231, Hs 578T), the compound demonstrated significant effects on cell proliferation and apoptosis. Treatment with this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .
  • Cell Cycle Arrest :
    • The compound was shown to induce cell cycle arrest at the G2/M phase in treated cells. This was assessed using flow cytometry and confirmed by the upregulation of cyclin-dependent kinase inhibitors .

Pharmacokinetics

  • Absorption : The compound has favorable absorption characteristics, with studies indicating high permeability across intestinal barriers.
  • Distribution : It is expected to distribute widely due to its lipophilic nature.
  • Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism, with potential involvement of cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, correlating with increased apoptosis as evidenced by histological analysis .

Case Study 2: Neuroprotective Effects

In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability. This suggests potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Cell ProliferationInhibition in cancer cell lines
Apoptosis InductionIncreased caspase-3 activation
Cell Cycle ArrestG2/M phase arrest
NeuroprotectionReduced ROS levels

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methylsulfanylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-4-3-5-9(6-8)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

BRRBPZQCEUCYNV-PPHPATTJSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)SC)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)SC)N.Cl

Origin of Product

United States

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